molecular formula C9H11BClFO3 B14030805 (2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid

(2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid

Cat. No.: B14030805
M. Wt: 232.44 g/mol
InChI Key: QHQKCKLLLVDQFO-UHFFFAOYSA-N
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Description

(2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid is an organoboron compound with the molecular formula C9H11BClFO3. It is a boronic acid derivative, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its versatility and reactivity, making it a valuable reagent in the field of medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boronic acid derivative. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)

    Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium perborate (NaBO3)

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Substitution: Aryl amines, Aryl thiols

Mechanism of Action

The mechanism of action of (2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Chloro-5-fluoro-4-isopropoxyphenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C9H11BClFO3

Molecular Weight

232.44 g/mol

IUPAC Name

(2-chloro-5-fluoro-4-propan-2-yloxyphenyl)boronic acid

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-7(11)6(10(13)14)3-8(9)12/h3-5,13-14H,1-2H3

InChI Key

QHQKCKLLLVDQFO-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1Cl)OC(C)C)F)(O)O

Origin of Product

United States

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